Dechloro perphenazine
CAS No.: 3533-97-9
Cat. No.: VC0525489
Molecular Formula: C21H27N3OS
Molecular Weight: 369.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3533-97-9 |
---|---|
Molecular Formula | C21H27N3OS |
Molecular Weight | 369.5 g/mol |
IUPAC Name | 2-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C21H27N3OS/c25-17-16-23-14-12-22(13-15-23)10-5-11-24-18-6-1-3-8-20(18)26-21-9-4-2-7-19(21)24/h1-4,6-9,25H,5,10-17H2 |
Standard InChI Key | RAUZVPIJXZDXLS-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO |
Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO |
Appearance | Solid powder |
Introduction
Structural and Physicochemical Properties
Dechloro perphenazine shares a phenothiazine backbone with perphenazine but lacks the chlorine substituent at the 2-position of the tricyclic ring. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 369.5 g/mol | |
Density | 1.3 g/cm³ | |
Boiling Point | 580.4°C (estimated) | |
Melting Point | 353.39°C | |
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCO |
The absence of chlorine reduces electronegativity, potentially altering binding affinities and metabolic stability compared to perphenazine .
Synthesis and Industrial Production
Dechloro perphenazine is synthesized via reductive dechlorination of perphenazine using agents like sodium borohydride or catalytic hydrogenation . Industrial-scale production employs high-pressure reactors and continuous flow systems to optimize yield and purity. Key steps include:
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Reduction: Removal of the chlorine atom under controlled conditions.
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Purification: Chromatographic techniques to isolate the dechlorinated product.
This process minimizes by-products such as sulfoxides, which are common in phenothiazine derivatives .
Pharmacological Mechanism and Receptor Interactions
Dechloro perphenazine functions as a dopamine receptor antagonist, primarily targeting D and D subtypes, with additional activity at serotonin (5-HT) and α-adrenergic receptors . Comparative receptor affinity data (K values) are inferred from perphenazine studies :
Receptor | Perphenazine K (nM) | Dechloro Perphenazine (Estimated) |
---|---|---|
Dopamine D | 0.765 | Higher (due to reduced steric hindrance) |
5-HT | 5.6 | Similar |
α-Adrenergic | 10 | Moderate |
The compound’s antipsychotic effects stem from D antagonism, while antiemetic properties arise from action at the chemoreceptor trigger zone .
Pharmacokinetics and Metabolism
Dechloro perphenazine undergoes hepatic metabolism via CYP2D6, with pathways including sulfoxidation, hydroxylation, and glucuronidation . Key pharmacokinetic parameters:
Parameter | Value | Source |
---|---|---|
Bioavailability | ~40% (oral) | |
Half-Life | 8–12 hours | |
Protein Binding | High (lipophilic nature) |
Genetic polymorphisms in CYP2D6 significantly impact metabolic rates, necessitating dose adjustments in clinical research settings .
Research Applications
Neurological Studies
Dechloro perphenazine is used to investigate dopamine signaling in schizophrenia and Parkinson’s disease models. Its reduced metabolic risk compared to second-generation antipsychotics makes it a viable candidate for long-term studies .
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